(2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine
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Overview
Description
(2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine is a chiral compound characterized by the presence of a phenyl group and a trifluoromethyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a phenyl-substituted piperazine with a trifluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while substitution reactions can introduce various functional groups such as halides or amines .
Scientific Research Applications
(2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-Phenyl-2-(phenylethynyl)-2-(trifluoromethyl)oxirane
- (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid
Uniqueness
(2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine is unique due to the presence of both a phenyl group and a trifluoromethyl group on the piperazine ring. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, which are not commonly found in other similar compounds .
Properties
Molecular Formula |
C11H13F3N2 |
---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
(2S,3R)-2-phenyl-3-(trifluoromethyl)piperazine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)10-9(15-6-7-16-10)8-4-2-1-3-5-8/h1-5,9-10,15-16H,6-7H2/t9-,10+/m0/s1 |
InChI Key |
PPEANHHBJZXYNL-VHSXEESVSA-N |
Isomeric SMILES |
C1CN[C@H]([C@@H](N1)C2=CC=CC=C2)C(F)(F)F |
Canonical SMILES |
C1CNC(C(N1)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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